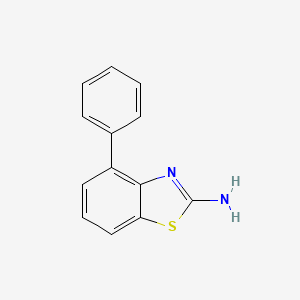

4-Phényl-1,3-benzothiazol-2-amine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

4-Phenyl-1,3-benzothiazol-2-amine is a heterocyclic compound that belongs to the benzothiazole family. This compound is characterized by a benzothiazole ring fused with a phenyl group and an amine group at the second position. Benzothiazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry, material science, and industrial applications.

Applications De Recherche Scientifique

4-Phenyl-1,3-benzothiazol-2-amine has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

Medicine: Investigated for its potential as an anti-tubercular agent and for its neuroprotective properties.

Mécanisme D'action

Target of Action

4-Phenyl-1,3-benzothiazol-2-amine is a compound that has been studied for its potential biological activitiesBenzothiazole derivatives have been found to exhibit anti-breast cancer properties . They have also shown potential as anti-tubercular compounds .

Mode of Action

Benzothiazole derivatives have been suggested to exhibit their anti-cancer properties through interaction with dna . The compound’s interaction with its targets may lead to changes at the molecular level, disrupting the normal function of the target cells.

Biochemical Pathways

Benzothiazole derivatives have been associated with various synthetic pathways, including diazo-coupling, knoevenagel condensation, biginelli reaction, molecular hybridization techniques, microwave irradiation, and one-pot multicomponent reactions . These pathways could potentially be affected by the compound, leading to downstream effects on cellular processes.

Pharmacokinetics

The compound’s lipophilicity, water solubility, and other physicochemical properties can impact its bioavailability .

Result of Action

Benzothiazole derivatives have been associated with potent growth inhibition properties against various cancer cell lines .

Analyse Biochimique

Biochemical Properties

Benzothiazoles are known to interact with various enzymes, proteins, and other biomolecules . The nature of these interactions can vary depending on the specific structure of the benzothiazole derivative and the biomolecule it interacts with .

Cellular Effects

Benzothiazole derivatives have been reported to exhibit a wide range of biological activities, including anti-cancer, anti-bacterial, anti-tuberculosis, anti-diabetic, and anti-inflammatory effects . These effects are likely mediated through various cellular mechanisms, such as alterations in cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

Benzothiazole derivatives are known to exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Dosage Effects in Animal Models

There is currently no available information on the dosage effects of 4-Phenyl-1,3-benzothiazol-2-amine in animal models. It is common for the effects of chemical compounds to vary with different dosages, with potential threshold effects and toxic or adverse effects at high doses .

Metabolic Pathways

Benzothiazole derivatives are known to be involved in various metabolic pathways, interacting with enzymes and cofactors, and potentially affecting metabolic flux or metabolite levels .

Transport and Distribution

The transport and distribution of chemical compounds can be influenced by various factors, including interactions with transporters or binding proteins, and effects on localization or accumulation .

Subcellular Localization

The subcellular localization of a compound can affect its activity or function, and may be influenced by factors such as targeting signals or post-translational modifications .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 4-Phenyl-1,3-benzothiazol-2-amine typically involves the condensation of 2-aminobenzenethiol with benzaldehyde derivatives. One common method is the cyclization of 2-aminobenzenethiol with benzaldehyde in the presence of an acid catalyst, such as hydrochloric acid, under reflux conditions . Another approach involves the use of microwave irradiation to accelerate the reaction, providing higher yields in shorter reaction times .

Industrial Production Methods: Industrial production of benzothiazole derivatives often employs green chemistry principles to minimize environmental impact. Methods such as one-pot multicomponent reactions and microwave-assisted synthesis are favored for their efficiency and reduced waste generation .

Analyse Des Réactions Chimiques

Types of Reactions: 4-Phenyl-1,3-benzothiazol-2-amine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: Reduction of the compound can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

Reduction: Sodium borohydride, lithium aluminum hydride.

Substitution: Electrophilic reagents such as halogens, nitrating agents.

Major Products Formed:

Oxidation: Sulfoxides, sulfones.

Reduction: Reduced amine derivatives.

Substitution: Substituted benzothiazole derivatives.

Comparaison Avec Des Composés Similaires

2-Phenylbenzothiazole: Similar structure but lacks the amine group, resulting in different biological activities.

2-Aminobenzothiazole: Lacks the phenyl group, which affects its chemical reactivity and applications.

Benzothiazole: The parent compound, used as a precursor for various derivatives.

Uniqueness: 4-Phenyl-1,3-benzothiazol-2-amine is unique due to the presence of both the phenyl and amine groups, which enhance its chemical reactivity and biological activity. This dual functionality allows for a broader range of applications compared to its simpler counterparts .

Activité Biologique

4-Phenyl-1,3-benzothiazol-2-amine is a member of the benzothiazole family, which has garnered attention for its diverse biological activities. This compound exhibits significant potential in various therapeutic applications, particularly in oncology and antimicrobial treatments. This article aims to explore the biological activity of 4-Phenyl-1,3-benzothiazol-2-amine, summarizing key research findings, mechanisms of action, and potential clinical implications.

Chemical Structure and Properties

4-Phenyl-1,3-benzothiazol-2-amine features a benzothiazole core with a phenyl substituent at the 4-position. This structural configuration enhances its reactivity and biological activity compared to simpler benzothiazole derivatives. The compound's physicochemical properties, such as lipophilicity and solubility, are critical for its bioavailability and therapeutic efficacy.

Target Interactions

Research indicates that benzothiazole derivatives, including 4-Phenyl-1,3-benzothiazol-2-amine, interact with various biological targets:

- Anticancer Activity : The compound has demonstrated anti-breast cancer properties by inhibiting cancer cell proliferation through DNA interaction mechanisms.

- Antimicrobial Effects : It exhibits significant antibacterial and antifungal activities against a range of pathogens, including Staphylococcus aureus and Candida albicans .

Biochemical Pathways

The compound is involved in several biochemical pathways that modulate cellular functions:

- Enzyme Inhibition : It has been shown to inhibit key enzymes related to inflammation and pain signaling pathways .

- Gene Expression Modulation : Benzothiazole derivatives can alter gene expression profiles associated with cancer progression and microbial resistance .

Anticancer Properties

4-Phenyl-1,3-benzothiazol-2-amine has been investigated for its potency against various cancer cell lines. Studies have reported significant growth inhibition in breast cancer cells with IC50 values indicating effective concentrations for therapeutic use. The compound's mechanism involves inducing apoptosis and cell cycle arrest in malignant cells .

Antimicrobial Activity

The compound exhibits broad-spectrum antimicrobial activity:

| Microorganism | Activity | MIC (μg/mL) |

|---|---|---|

| Staphylococcus aureus | Significant antibacterial | 8 |

| Escherichia coli | Moderate antibacterial | 16 |

| Candida albicans | Antifungal | 32 |

These findings suggest that 4-Phenyl-1,3-benzothiazol-2-amine could serve as a lead compound in developing new antimicrobial therapies .

In Vitro Studies

In vitro studies have highlighted the effectiveness of 4-Phenyl-1,3-benzothiazol-2-amine against various microbial strains. For instance, one study demonstrated its ability to inhibit biofilm formation in E. coli, which is crucial for preventing chronic infections .

Animal Models

While specific dosage effects in animal models remain limited, preliminary studies suggest that the compound may exhibit dose-dependent effects on tumor growth inhibition and microbial resistance. Further research is needed to establish safe and effective dosing regimens.

Propriétés

IUPAC Name |

4-phenyl-1,3-benzothiazol-2-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10N2S/c14-13-15-12-10(7-4-8-11(12)16-13)9-5-2-1-3-6-9/h1-8H,(H2,14,15) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SIVSDUVSMURHKT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=C3C(=CC=C2)SC(=N3)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10N2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

226.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.